molecular formula C7H4F3N3 B1280787 1-Azido-3-(trifluoromethyl)benzene CAS No. 22001-17-8

1-Azido-3-(trifluoromethyl)benzene

Cat. No. B1280787
CAS RN: 22001-17-8
M. Wt: 187.12 g/mol
InChI Key: GIDLBMJGNCUXLD-UHFFFAOYSA-N
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Description

1-Azido-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4F3N3 . It is recognized as a useful precursor for the synthesis of a range of nitrogen-based scaffolds of therapeutic drugs, biologically active compounds, and functional materials .


Synthesis Analysis

The synthesis of 1-Azido-3-(trifluoromethyl)benzene has been discussed in several papers . The synthesis process involves various chemical reactions and the use of specific reagents.


Molecular Structure Analysis

The molecular structure of 1-Azido-3-(trifluoromethyl)benzene consists of a benzene ring with an azido group (N3) and a trifluoromethyl group (CF3) attached to it . The molecular weight of this compound is 187.12 g/mol .


Chemical Reactions Analysis

1-Azido-3-(trifluoromethyl)benzene is involved in various chemical reactions. It is used as a precursor in the synthesis of a variety of compounds . The exact nature of these reactions depends on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

1-Azido-3-(trifluoromethyl)benzene has several computed properties. It has a molecular weight of 187.12 g/mol, a topological polar surface area of 14.4 Ų, and a complexity of 220 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Synthesis Improvements

An improved batch process for synthesizing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was developed, yielding a 94% success rate. This process involves a nucleophilic substitution reaction and has been optimized for safety and efficiency, utilizing microcapillary tube reactors and phase-transfer catalysis (Kopach et al., 2009).

Chemical Reactivity Analysis

Research on aryl azides, including 1-azido-2-(trifluoromethyl)benzene, has provided insights into their thermal behavior and decomposition pathways. These azides were analyzed using various techniques like DSC, TGA-FTIR, and EI-MS, enhancing understanding of their intrinsic molecular reactivity (Cardillo et al., 2008).

Applications in Organic Synthesis

1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles were synthesized using 1-azido-3-(trifluoromethyl)benzene derivatives. This process employs a room-temperature 1,3-dipolar cycloaddition, highlighting the compound's utility in creating structurally diverse molecules (Hu et al., 2008).

Surface Chemistry Innovations

Azide-modified graphitic surfaces were prepared using iodine azide and 1-azido-3-(trifluoromethyl)benzene. This development is significant for the covalent attachment of alkyne-terminated molecules, a process known as “click” chemistry, which has broad implications in material sciences (Devadoss & Chidsey, 2007).

Safety And Hazards

1-Azido-3-(trifluoromethyl)benzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation and can cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-azido-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDLBMJGNCUXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477634
Record name 1-Azido-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-(trifluoromethyl)benzene

CAS RN

22001-17-8
Record name 1-Azido-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-3-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Ravi Kumar, G Sathaiah… - Journal of …, 2015 - Wiley Online Library
An elegant synthetic strategy was adopted for the preparation of N‐triazolo methyl substituted fluoroquinolones 4 and screened for their antimicrobial activity . The synthetic …
Number of citations: 13 onlinelibrary.wiley.com
A Chandra Shekhar… - Letters in Drug …, 2015 - ingentaconnect.com
A series of novel fluorinated heterocyclic hybrid molecules based on triazole & quinoxaline scaffold were designed, synthesized and evaluated for inhibition of Plasmodium falciparum, …
Number of citations: 9 www.ingentaconnect.com
AC Schneider Alves, T Munhoz… - Letters in Drug …, 2018 - ingentaconnect.com
Background: Coumarins are secondary plant metabolites typically found in the species of Asteraceae, Rutaceae and Umbeliferae families which demonstrate several pharmacological …
Number of citations: 4 www.ingentaconnect.com
S Liu, P Müller, MK Takase, TM Swager - Inorganic Chemistry, 2011 - ACS Publications
Efficient synthesis of heteroleptic tris-cyclometalated Ir(III) complexes mer-Ir(C /\ N) 2 (trpy) (trpy = 2-(1H-[1,2,3]triazol-4-yl)pyridine) is achieved by using the Cu(I)-triazolide intermediates …
Number of citations: 65 pubs.acs.org
AR Kumar, G Sathaiah, AC Shekhar, K Raju, PS Rao… - 2014 - academia.edu
Fluoroquinolones (FQ) are proved as potential antimicrobial agents. The initial invention of the fluoroquinolone drug norfloxacin [1] led to several fluoroquinolone analogues including …
Number of citations: 0 www.academia.edu
PS Gribanov, MA Topchiy, IV Karsakova… - European Journal of …, 2017 - Wiley Online Library
A general method for the synthesis of 1,4‐disubstituted 5‐halo‐1,2,3‐triazoles has been developed. The one‐pot two‐step process consists of a CuAAC reaction of a copper(I) acetylide …
SC Hockey, GJ Barbante, PS Francis… - European Journal of …, 2016 - Elsevier
A range of 1,4-substituted 2-pyridyl-N-phenyl triazoles were synthesised and evaluated for their antiproliferative properties against lymph node cancer of the prostate (LNCaP) and bone …
Number of citations: 18 www.sciencedirect.com
S Liu - 2012 - dspace.mit.edu
Cyclometalated Ir(III) and Pt(II) compounds are among the most promising phosphorescent emitters for various applications, such as organic light emitting diodes (OLEDs), chemical …
Number of citations: 1 dspace.mit.edu
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
BR MEGHAZI KHAOULA - 2022 - dspace.univ-guelma.dz
… Tableau V.12. : résultats concernant notre produit : 1-azido-3- trifluoromethyl benzene….36 Tableau V.13. : proportions et caractéristiques physico-chimique des réactifs utilisés pour la …
Number of citations: 0 dspace.univ-guelma.dz

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